4-Quinazolinamine, 6-(2-naphthalenylsulfonyl)-
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Overview
Description
6-(Naphthalen-2-ylsulfonyl)quinazolin-4-amine is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. The incorporation of a naphthalen-2-ylsulfonyl group into the quinazoline scaffold enhances its pharmacological properties, making it a compound of interest for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-2-ylsulfonyl)quinazolin-4-amine typically involves the following steps:
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Formation of Quinazoline Core: : The quinazoline core can be synthesized through various methods, including the Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, the Aza-Diels-Alder reaction between aniline and ethyl glyoxalate can be used to form the quinazoline core .
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Introduction of Naphthalen-2-ylsulfonyl Group: : The naphthalen-2-ylsulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the quinazoline core with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of 6-(Naphthalen-2-ylsulfonyl)quinazolin-4-amine may involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Naphthalen-2-ylsulfonyl)quinazolin-4-amine can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfinyl group .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinyl derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Naphthalen-2-ylsulfonyl)quinazolin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Naphthalen-2-ylsulfonyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . It may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one.
Quinazoline Derivatives: Compounds like 4-(3H)-quinazolinones and their various substituted analogs.
Uniqueness
6-(Naphthalen-2-ylsulfonyl)quinazolin-4-amine is unique due to the presence of the naphthalen-2-ylsulfonyl group, which enhances its pharmacological properties compared to other quinazoline derivatives . This structural modification can lead to improved potency, selectivity, and bioavailability, making it a valuable compound for further research and development .
Properties
CAS No. |
53159-19-6 |
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Molecular Formula |
C18H13N3O2S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
6-naphthalen-2-ylsulfonylquinazolin-4-amine |
InChI |
InChI=1S/C18H13N3O2S/c19-18-16-10-15(7-8-17(16)20-11-21-18)24(22,23)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H2,19,20,21) |
InChI Key |
GCJMBTQJTVVGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)N=CN=C4N |
Origin of Product |
United States |
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